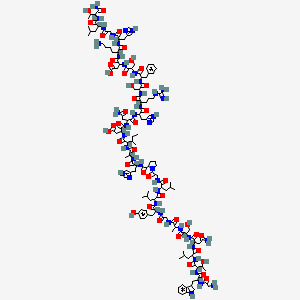

Galanin (1-29)(rat, mouse)

Descripción

Propiedades

IUPAC Name |

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H211N43O41/c1-15-71(10)113(139(224)177-100(52-112(199)200)132(217)173-97(49-105(144)191)129(214)171-96(48-81-57-151-66-159-81)128(213)166-86(30-23-37-152-141(147)148)122(207)178-102(62-186)136(221)169-92(43-76-25-17-16-18-26-76)127(212)180-103(63-187)137(222)174-99(51-111(197)198)131(216)165-85(29-21-22-36-142)121(206)170-94(46-79-55-149-64-157-79)120(205)155-59-109(195)163-88(40-68(4)5)133(218)182-114(74(13)188)116(146)201)181-118(203)73(12)161-123(208)95(47-80-56-150-65-158-80)175-138(223)104-31-24-38-184(104)110(196)60-156-119(204)87(39-67(2)3)167-124(209)89(41-69(6)7)168-126(211)91(44-77-32-34-82(190)35-33-77)164-108(194)58-154-117(202)72(11)160-135(220)101(61-185)179-130(215)98(50-106(145)192)172-125(210)90(42-70(8)9)176-140(225)115(75(14)189)183-134(219)93(162-107(193)53-143)45-78-54-153-84-28-20-19-27-83(78)84/h16-20,25-28,32-35,54-57,64-75,85-104,113-115,153,185-190H,15,21-24,29-31,36-53,58-63,142-143H2,1-14H3,(H2,144,191)(H2,145,192)(H2,146,201)(H,149,157)(H,150,158)(H,151,159)(H,154,202)(H,155,205)(H,156,204)(H,160,220)(H,161,208)(H,162,193)(H,163,195)(H,164,194)(H,165,216)(H,166,213)(H,167,209)(H,168,211)(H,169,221)(H,170,206)(H,171,214)(H,172,210)(H,173,217)(H,174,222)(H,175,223)(H,176,225)(H,177,224)(H,178,207)(H,179,215)(H,180,212)(H,181,203)(H,182,218)(H,183,219)(H,197,198)(H,199,200)(H4,147,148,152) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQDYHHNJBOXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H211N43O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3164.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Galanin (1-29) in Rat and Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems of mammals, including rats and mice, which are crucial models in biomedical research. The primary active form, Galanin (1-29), is a peptide of 29 amino acids that exerts a wide array of neuromodulatory functions. These include influences on nociception, inflammation, seizure thresholds, cognition, and neuroendocrine regulation. Its actions are mediated through three distinct G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3. Understanding the intricate mechanism of action of Galanin (1-29) at these receptors is paramount for the development of novel therapeutics targeting a range of neurological and metabolic disorders. This technical guide provides a comprehensive overview of the binding affinities, signaling pathways, and experimental methodologies used to elucidate the function of Galanin (1-29) in rats and mice.

Galanin Receptor Binding Affinities

Galanin (1-29) is a non-selective agonist, binding with high affinity to all three galanin receptor subtypes. The binding affinities, typically determined through radioligand binding assays, are summarized below.

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| GALR1 | Galanin (1-29) | Rat, Mouse | 0.98 | [1][2][3] |

| GALR2 | Galanin (1-29) | Rat, Mouse | 1.48 | [1][2] |

| GALR3 | Galanin (1-29) | Rat, Mouse | 1.47 |

Core Signaling Pathways

The physiological effects of Galanin (1-29) are dictated by the differential coupling of its receptors to intracellular G-proteins, initiating distinct downstream signaling cascades.

GALR1 Signaling

The GALR1 receptor is primarily coupled to the Gi/o family of G-proteins. Activation of GALR1 by galanin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors. Furthermore, the Gβγ subunits dissociated from the activated Gi/o protein can directly modulate the activity of other cellular components, including ion channels and the mitogen-activated protein kinase (MAPK) pathway. GALR1-mediated MAPK activation is pertussis toxin (PTX)-sensitive, indicating its dependence on Gi/o proteins, and proceeds through a Gβγ-dependent, protein kinase C (PKC)-independent mechanism.

GALR2 Signaling

In contrast to GALR1, the GALR2 receptor exhibits more diverse G-protein coupling, primarily interacting with Gq/11 proteins. This coupling activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). GALR2 can also couple to Gi/o and Go proteins, leading to a modest inhibition of adenylyl cyclase and activation of the MAPK pathway through a PKC-dependent mechanism. This dual coupling allows GALR2 to mediate a wider range of cellular responses.

GALR3 Signaling

The GALR3 receptor, similar to GALR1, predominantly couples to Gi/o proteins. Its activation by galanin leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The signaling pathway for GALR3 is less extensively characterized compared to GALR1 and GALR2, but it is understood to play a role in the inhibitory neuromodulation of galanin.

Experimental Protocols

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of Galanin (1-29) to its receptors.

Methodology:

-

Membrane Preparation: Tissues (e.g., rat brain regions) or cells expressing the galanin receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.

-

Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled galanin analog (e.g., 125I-galanin) and varying concentrations of unlabeled Galanin (1-29).

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of galanin on adenylyl cyclase activity, primarily for characterizing GALR1 and GALR3 signaling.

Methodology:

-

Cell Culture and Treatment: Cells expressing the galanin receptor are cultured and pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then stimulated with forskolin (to activate adenylyl cyclase) in the presence or absence of varying concentrations of Galanin (1-29).

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of galanin, and an IC50 value is determined.

Intracellular Calcium Mobilization Assay

This assay is used to investigate the Gq/11-mediated signaling of GALR2.

Methodology:

-

Cell Loading: Cells expressing GALR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The baseline fluorescence is measured before the addition of Galanin (1-29). Upon addition of the peptide, changes in intracellular calcium concentration are monitored in real-time by measuring the change in fluorescence intensity.

-

Data Analysis: The increase in fluorescence, which corresponds to the rise in intracellular calcium, is quantified. Dose-response curves are generated to determine the EC50 of galanin for inducing calcium mobilization.

MAPK Activation Assay

This assay assesses the activation of the MAPK pathway downstream of galanin receptor activation.

Methodology:

-

Cell Treatment: Cells expressing the galanin receptor of interest are treated with Galanin (1-29) for a specific time course.

-

Protein Extraction: Whole-cell lysates are prepared from the treated and untreated cells.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated (activated) forms of MAPK components (e.g., phospho-ERK1/2) and total ERK1/2 (as a loading control).

-

Detection and Quantification: The antibody-bound proteins are detected using chemiluminescence or fluorescence, and the band intensities are quantified to determine the relative increase in MAPK phosphorylation.

Conclusion

Galanin (1-29) in rat and mouse models demonstrates a complex mechanism of action characterized by its interaction with three distinct receptor subtypes, each coupled to different intracellular signaling pathways. GALR1 and GALR3 primarily mediate inhibitory effects through Gi/o protein coupling and subsequent inhibition of adenylyl cyclase. In contrast, GALR2 can induce both excitatory and inhibitory responses through its coupling to Gq/11 and Gi/o proteins, respectively. The detailed understanding of these pathways, elucidated through the experimental protocols described herein, is crucial for the rational design of subtype-selective galanin receptor modulators for therapeutic applications in a variety of human diseases. The continued use of rat and mouse models will undoubtedly further unravel the multifaceted roles of the galanin system in health and disease.

References

The Multifaceted Role of Galanin (1-29) in the Rodent Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin is a 29-amino-acid neuropeptide widely distributed throughout the central nervous system (CNS) of rodents, where it exerts a complex and multifaceted influence on a vast array of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the function of the full-length peptide, Galanin (1-29), in the rodent CNS. It details its role as a neuromodulator, its involvement in cognition, mood, feeding, pain perception, and seizure activity, and the underlying signaling mechanisms through its three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3. This document synthesizes quantitative data from key studies, outlines common experimental protocols for its investigation, and provides visual representations of its signaling pathways and experimental workflows to serve as a critical resource for researchers in neuroscience and drug development.

Introduction to the Galaninergic System

First isolated from porcine intestine, galanin is a neuroendocrine peptide that is highly conserved across species.[3] In the rodent brain, galanin-immunoreactive neurons and fibers are found in numerous regions, including the hypothalamus, hippocampus, amygdala, locus coeruleus, and dorsal raphe nucleus.[4][5] This widespread distribution underpins its involvement in a diverse range of functions. Galanin often coexists with classical neurotransmitters such as acetylcholine, norepinephrine, and serotonin, acting as a potent neuromodulator that typically exerts inhibitory effects on neurotransmitter release and neuronal excitability.

The biological actions of Galanin (1-29) are mediated by three distinct G-protein coupled receptors (GPCRs):

-

GalR1: Primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.

-

GalR2: Mainly signals through Gq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the formation of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and protein kinase C (PKC) activation.

-

GalR3: Similar to GalR1, it couples to Gi/o proteins and inhibits adenylyl cyclase.

The differential expression of these receptors throughout the CNS and their distinct signaling cascades contribute to the pleiotropic and sometimes opposing actions of Galanin (1-29).

Core Functions of Galanin (1-29) in the Rodent CNS

Modulation of Neurotransmission

A primary function of Galanin (1-29) is the inhibitory modulation of neurotransmitter release. This action is critical to its influence on various brain circuits.

-

Acetylcholine (ACh): In the hippocampus and ventral striatum, galanin potently inhibits the release of ACh. This is particularly relevant in the context of memory and cognition, as the cholinergic system is crucial for these processes. The inhibitory effect of galanin on cholinergic neurons is a key factor in its impairment of cognitive performance in various rodent models.

-

Monoamines (Norepinephrine, Serotonin, Dopamine): Galanin is co-localized in noradrenergic neurons of the locus coeruleus and serotonergic neurons of the dorsal raphe nucleus. It acts as an inhibitory modulator, reducing the firing rate of these neurons and decreasing the release of norepinephrine and serotonin in their target regions. This modulation is central to galanin's role in mood disorders like depression and anxiety.

-

Glutamate: In the hypothalamus, particularly the arcuate nucleus, Galanin (1-29) acts presynaptically to inhibit the release of glutamate, the primary excitatory neurotransmitter in the CNS. This inhibitory action on glutamatergic transmission contributes to its roles in feeding regulation and seizure control.

-

GABA: The effect of galanin on GABAergic neurotransmission can be complex. In the central amygdala, galanin has been shown to have dual effects, either decreasing or augmenting GABAergic inhibitory postsynaptic potentials, depending on the receptor subtype engaged.

Learning and Memory

Central administration of Galanin (1-29) in rodents generally impairs performance across a range of learning and memory tasks.

-

Acquisition and Consolidation: Pharmacological doses of galanin administered before or shortly after training can block the acquisition and consolidation of spatial memory in tasks like the Morris water maze. It also impairs performance in passive avoidance and fear conditioning tasks.

-

Working Memory: Galanin pretreatment has been shown to disrupt working memory in T-maze and operant non-matching to position tasks.

-

Synaptic Plasticity: The cognitive effects of galanin are correlated with its impact on synaptic plasticity. In hippocampal slices, galanin decreases long-term potentiation (LTP), a cellular correlate of learning and memory. This inhibition is linked to a reduction in the phosphorylation of the CREB protein, a key transcription factor involved in memory consolidation. The effects on LTP appear to be mediated by both GalR1 and GalR2.

Mood and Affect: Anxiety and Depression

The galaninergic system is deeply implicated in the modulation of stress, anxiety, and depression-related behaviors in rodents.

-

Anxiety: The role of galanin in anxiety is complex and appears to be receptor-dependent. While some studies suggest anxiolytic properties, mice lacking the GalR2 receptor exhibit an anxiogenic-like phenotype in the elevated plus-maze.

-

Depression: Galanin administration can produce depression-like behaviors in rodents, such as increased immobility in the forced swim test. Conversely, galanin receptor antagonists and GalR2 agonists can have antidepressant-like effects. The interaction between galanin and the serotonergic and noradrenergic systems is crucial for these effects.

Feeding Behavior and Energy Homeostasis

Galanin is a potent stimulator of food intake, particularly the consumption of fats.

-

Orexigenic Effects: Microinjection of Galanin (1-29) into hypothalamic nuclei, such as the paraventricular nucleus (PVN), robustly increases food consumption in satiated rats. The N-terminal fragment Galanin (1-16) appears to retain this agonist activity, suggesting the critical sequence for this function resides in this portion of the peptide.

-

Nutrient Preference: Galanin preferentially increases the intake of high-fat diets over carbohydrates or protein. This suggests a role for the galaninergic system in regulating macronutrient choice and energy balance.

Pain Modulation (Nociception)

Galanin plays a dual and complex role in pain processing at both spinal and supraspinal levels.

-

Antinociception: In models of chronic and neuropathic pain, galanin expression is dramatically upregulated in dorsal root ganglion (DRG) neurons. In these states, galanin generally exerts an inhibitory, antinociceptive effect, reducing hypersensitivity to mechanical and thermal stimuli. This effect is primarily mediated by GalR1.

-

Pronociception: In contrast, under normal conditions, low doses of galanin can have a pronociceptive (pain-promoting) effect, which is thought to be mediated by GalR2.

Seizure Activity

Galanin functions as an endogenous anticonvulsant, playing a protective role against excessive neuronal excitability.

-

Inhibition of Seizures: Central administration of Galanin (1-29) has been shown to suppress seizures in various rodent models of epilepsy. Conversely, blocking endogenous galanin signaling can facilitate seizures.

-

Neuroprotection: The anticonvulsant actions of galanin are linked to its ability to inhibit glutamate release and hyperpolarize neurons, thereby reducing overall network excitability. This suggests that enhancing galanin signaling could be a therapeutic strategy for epilepsy.

Galanin Receptor Signaling Pathways

The diverse functions of Galanin (1-29) are initiated by its binding to one of three receptor subtypes, each triggering a distinct intracellular signaling cascade. GalR1 and GalR3 activation leads to inhibitory effects via Gi/o proteins, while GalR2 activation is primarily excitatory via Gq/11 proteins.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the binding affinities and functional effects of Galanin (1-29) and related ligands in the rodent CNS.

Table 1: Galanin Receptor Binding Affinities (Ki, nM)

| Ligand | GalR1 (human/rat) | GalR2 (human/rat) | GalR3 (human/rat) | Reference |

| Galanin (1-29) (rat) | 1.0 (r) / 0.3 (h) | 1.5 (r) / 1.6 (h) | 1.5 (r) / 7.4 (h) | |

| Galanin (1-16) | 0.8 (h) | 5.3 (h) | >1000 (h) | |

| Galanin (2-11) | >1000 (h) | 0.4 (h) | >1000 (h) | |

| Galanin-like Peptide (GALP) | 20 (h) | 0.24 (h) | 13 (h) |

Data presented as Ki (nM). (h) denotes human receptor, (r) denotes rat receptor.

Table 2: Functional Effects of Central Galanin (1-29) Administration in Rodents

| Function | Species | Administration Route & Dose | Effect | Reference |

| Feeding | Rat | ICV, 6 nmol | Significant increase in food consumption | |

| Rat | PVN, 1 nmol | Significant increase in palatable food intake | ||

| Memory | Rat | ICV, 3 nmol | Impaired memory consolidation in Morris water maze | |

| Rat | ICV, 3 nmol | Attenuated LTP induction in dentate gyrus | ||

| Pain | Rat | Intrathecal, 25 ng/hr (low dose) | Induced mechanical and cold allodynia (via GalR2) | |

| Rat (neuropathic) | Intrathecal, high dose | Increased mechanical threshold (antiallodynic, via GalR1) | ||

| Neurotransmission | Rat | ICV, 5 µg | Inhibited scopolamine-induced ACh release in hippocampus | |

| Seizures | Rat | Intrahippocampal | Anticonvulsant; prevented fully kindled seizures |

ICV: Intracerebroventricular; PVN: Paraventricular Nucleus of the hypothalamus.

Experimental Protocols and Methodologies

Investigating the function of Galanin (1-29) in the rodent CNS employs a range of in vivo and in vitro techniques.

In Vivo Methodologies

-

Stereotaxic Surgery and Microinjection:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

-

Cannula Implantation: The animal is placed in a stereotaxic frame. A guide cannula (e.g., 24-gauge) is surgically implanted, targeting a specific brain region (e.g., lateral ventricle for ICV administration or a specific nucleus like the PVN or hippocampus). Coordinates are determined from a stereotaxic atlas (e.g., Paxinos and Watson). The cannula is fixed to the skull with dental acrylic and jeweler's screws.

-

Recovery: Animals are allowed a recovery period of at least one week post-surgery.

-

Microinjection: For experiments, an injection needle connected to a microsyringe pump is inserted into the guide cannula. Galanin (1-29) or vehicle (e.g., 0.9% sterile saline) is infused at a slow rate (e.g., 1-3 µl over 1-2 minutes) to allow for diffusion and minimize tissue damage.

-

-

Behavioral Assays:

-

Morris Water Maze (Spatial Memory): Rats are trained to find a hidden platform in a circular pool of opaque water. Latency to find the platform is recorded. Galanin (1-29) is typically administered before a training session (to test acquisition) or immediately after (to test consolidation).

-

Forced Swim Test (Depression-like Behavior): Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. Galanin or receptor-specific ligands are administered prior to the test.

-

Feeding Studies: Satiated animals are given access to pre-weighed food (standard chow or a specific macronutrient diet). Following central administration of Galanin (1-29), food intake is measured at specific time points (e.g., 30, 60, 120 minutes).

-

-

In Vivo Electrophysiology (LTP Recording):

-

Electrode Implantation: Anesthetized rats are implanted with a stimulating electrode in an afferent pathway (e.g., perforant path) and a recording electrode in the target region (e.g., dentate gyrus).

-

Baseline Recording: After recovery, stable baseline excitatory postsynaptic potentials (EPSPs) are recorded.

-

Drug Administration: Galanin (1-29) or saline is administered via a pre-implanted cannula.

-

LTP Induction: High-frequency stimulation (HFS) is delivered through the stimulating electrode to induce LTP.

-

Post-HFS Recording: Potentiation of the EPSP slope and population spike amplitude is recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

In Vitro Methodologies

-

Brain Slice Electrophysiology:

-

Slice Preparation: Rodents are decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (300-400 µm thick) of the region of interest (e.g., hippocampus, amygdala) are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and superfused with oxygenated aCSF. Whole-cell patch-clamp or field potential recordings are used to measure synaptic currents (e.g., EPSCs, IPSCs) or population responses.

-

Pharmacology: Galanin (1-29) is bath-applied to the slice to determine its effects on synaptic transmission and neuronal excitability.

-

-

Receptor Autoradiography:

-

Tissue Preparation: Brains are frozen, and thin sections (10-20 µm) are cut on a cryostat and thaw-mounted onto slides.

-

Binding: Slides are incubated with a radiolabeled ligand (e.g., ¹²⁵I-Galanin) in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled galanin.

-

Imaging: Slides are apposed to X-ray film or a phosphor imaging screen. The density and distribution of galanin binding sites are then quantified using image analysis software.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effects of Galanin (1-29) on memory consolidation and its cellular correlates.

Conclusion and Future Directions

Galanin (1-29) is a pleiotropic neuropeptide that acts as a critical inhibitory modulator within the rodent central nervous system. Its influence extends from the regulation of fundamental behaviors like feeding and mood to complex cognitive processes such as learning and memory, and it serves as a key endogenous anticonvulsant. The diverse and sometimes opposing functions of galanin are dictated by the specific receptor subtype (GalR1, GalR2, or GalR3) engaged in a particular neural circuit.

The extensive preclinical data from rodent models highlights the therapeutic potential of targeting the galaninergic system. The development of subtype-selective agonists and antagonists is a crucial next step. For instance, GalR1 agonists may offer novel treatments for neuropathic pain, while GalR2 agonists could be explored for their antidepressant-like properties. Conversely, GalR1 antagonists may hold promise for treating the cognitive deficits associated with conditions like Alzheimer's disease, where galanin is overexpressed. Continued research into the precise roles of each receptor subtype and the downstream consequences of their activation will be essential for translating the wealth of knowledge from rodent studies into novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Galanin-acetylcholine interactions in rodent memory tasks and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. jneurosci.org [jneurosci.org]

- 4. Galanin: a novel therapeutic target for depression, anxiety disorders and drug addiction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

The Neuromodulatory Crossroads: A Technical Guide to Galanin (1-29) Signal Transduction in Rat Neurons

For Immediate Release

This technical guide provides a comprehensive overview of the signal transduction pathways activated by the neuropeptide Galanin (1-29) in rat neurons. Designed for researchers, scientists, and drug development professionals, this document details the intricate molecular mechanisms initiated by galanin binding to its receptors, with a focus on the downstream signaling cascades that are pivotal in various physiological and pathological processes in the central and peripheral nervous systems.

Introduction: The Galanin System

Galanin is a 29-amino acid neuropeptide that is widely expressed throughout the nervous system and plays a crucial role in modulating a variety of functions, including nociception, cognition, feeding behavior, and hormone secretion. Its effects are mediated through three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors exhibit differential distribution in the rat brain and are coupled to various intracellular signaling pathways, leading to a diverse range of cellular responses. Understanding these pathways is critical for the development of targeted therapeutics for neurological and psychiatric disorders.

Galanin Receptor Subtypes and G Protein Coupling in Rat Neurons

The physiological effects of Galanin (1-29) are dictated by which of its three receptor subtypes are expressed on the neuronal cell surface and their subsequent coupling to heterotrimeric G proteins.

| Receptor | Primary G Protein Coupling | Downstream Effectors |

| GalR1 | Gαi/o | Inhibition of Adenylyl Cyclase, Activation of MAPK/ERK Pathway |

| GalR2 | Gαq/11, Gαi/o | Activation of Phospholipase C, Activation of MAPK/ERK and PI3K/Akt Pathways |

| GalR3 | Gαi/o | Inhibition of Adenylyl Cyclase, Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels |

Core Signaling Pathways of Galanin (1-29) in Rat Neurons

Galanin (1-29) orchestrates a complex symphony of intracellular signaling events upon binding to its receptors on rat neurons. These pathways ultimately dictate the neuron's physiological response, from alterations in excitability to changes in gene expression and cell survival. The primary signaling cascades initiated by Galanin (1-29) are detailed below.

GalR1 Signaling: A Predominantly Inhibitory Pathway

Activation of GalR1 by Galanin (1-29) in rat neurons predominantly leads to inhibitory effects on neuronal activity. This is primarily achieved through its coupling to Gαi/o proteins.

Activation of GalR1 by galanin leads to the dissociation of the Gαi/o subunit, which directly inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing the activity of Protein Kinase A (PKA).[1] In some neuronal populations, the Gβγ subunits released upon GalR1 activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[2] This can lead to the phosphorylation of downstream targets such as Glycogen Synthase Kinase 3-beta (GSK-3β), which has been implicated in the anti-apoptotic effects of GalR1 activation in models of subarachnoid hemorrhage in rats.[2]

Table 1: Summary of Galanin (1-29) Effects on GalR1 Signaling in Rat Neurons

| Signaling Molecule | Effect | Neuronal System | Reference |

| cAMP | Decrease | Rat cerebral cortex slices | [3] |

| pERK | Increase | Rat brain after subarachnoid hemorrhage | [2] |

| pGSK-3β | Increase | Rat brain after subarachnoid hemorrhage | |

| pTIP60 | Decrease | Rat brain after subarachnoid hemorrhage |

GalR2 Signaling: A Bifurcating Pathway with Excitatory and Modulatory Roles

GalR2 signaling is more complex, coupling to both Gαq/11 and Gαi/o proteins, allowing for a wider range of cellular responses.

The coupling of GalR2 to Gαq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade can lead to the activation of the MAPK/ERK pathway and promote outcomes such as neurite outgrowth. In some contexts, GalR2 can also couple to Gαi/o, leading to an inhibition of adenylyl cyclase, similar to GalR1 and GalR3.

Table 2: Summary of Galanin (1-29) Effects on GalR2 Signaling in Rat Neurons

| Signaling Molecule | Effect | Neuronal System | Reference |

| Intracellular Ca²⁺ | Increase | Cultured rat myenteric neurons | |

| pPKC | Increase | Rat nucleus accumbens | |

| pCaMKII | Increase | Rat nucleus accumbens | |

| pERK | Increase | Rat cortical astrocytes |

GalR3 Signaling: An Inhibitory Pathway with a More Restricted Distribution

GalR3, like GalR1, primarily couples to Gαi/o proteins and its activation leads to inhibitory neuronal responses. However, its expression in the rat central nervous system is more restricted than GalR1 and GalR2, suggesting a more specialized role.

Activation of GalR3 leads to Gαi/o-mediated inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity. Additionally, the Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which contributes to its inhibitory effects on neurotransmitter release.

Table 3: Summary of Galanin (1-29) Effects on GalR3 Signaling in Rat Neurons

| Signaling Molecule/Process | Effect | Neuronal System | Reference |

| Inward K⁺ current | Increase | Xenopus oocytes expressing rat GalR3 | |

| cAMP | Decrease | (Inferred from Gi/o coupling) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the galanin signaling pathways in rat neurons.

Western Blotting for Phosphorylated ERK (pERK)

This protocol is adapted for the detection of changes in ERK phosphorylation in primary rat neuron cultures following galanin treatment.

Materials:

-

Primary rat cortical or hippocampal neuron cultures

-

Galanin (1-29) peptide

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture primary rat neurons to the desired density. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation. Treat the cells with Galanin (1-29) at various concentrations and for different time points. Include an untreated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed with an antibody against total ERK.

Fura-2 AM Calcium Imaging

This protocol details the measurement of intracellular calcium concentration changes in primary rat neurons in response to galanin, indicative of Gq/11-coupled receptor activation.

Materials:

-

Primary rat neuron cultures on glass coverslips

-

Galanin (1-29) peptide

-

Fura-2 AM fluorescent dye

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence microscopy setup with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector for emission at ~510 nm.

Procedure:

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBSS (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).

-

Incubate the neuron-coated coverslips in the loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Continuously perfuse the cells with HBSS.

-

Excite the cells alternately with 340 nm and 380 nm light and record the fluorescence emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

-

Galanin Stimulation:

-

Apply Galanin (1-29) to the perfusion solution at the desired concentration.

-

Record the changes in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is calculated for each time point.

-

The change in intracellular calcium concentration is typically represented as the change in the 340/380 nm fluorescence ratio from baseline.

-

Conclusion

The signal transduction pathways for Galanin (1-29) in rat neurons are multifaceted and receptor-dependent, leading to a range of cellular outcomes. GalR1 and GalR3 primarily mediate inhibitory effects through Gi/o coupling, while GalR2 can be both inhibitory and excitatory through its coupling to Gi/o and Gq/11. The intricate nature of these signaling networks provides multiple potential targets for therapeutic intervention in a variety of neurological and psychiatric conditions. Further research, utilizing the detailed protocols outlined in this guide, will continue to unravel the complexities of the galanin system and its role in neuronal function.

References

The Physiological Role of Galanin (1-29) in Mouse Feeding Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin is a 29-amino acid neuropeptide widely expressed in the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including nociception, neurogenesis, and energy homeostasis. Within the hypothalamus, a critical brain region for the regulation of energy balance, galanin acts as a potent orexigenic agent, particularly influencing the intake of dietary fats. This technical guide provides an in-depth examination of the physiological role of the full-length peptide, Galanin (1-29), in the control of feeding behavior in mice. It synthesizes quantitative data from key studies, details common experimental protocols, and visualizes the underlying molecular and neuroanatomical circuits. This document is intended to serve as a comprehensive resource for researchers investigating galaninergic systems as potential therapeutic targets for metabolic and feeding-related disorders.

Quantitative Effects of Galanin on Feeding Behavior

The primary effect of centrally administered Galanin (1-29) is the stimulation of food intake. This effect is most pronounced for high-fat diets, suggesting a specific role for galanin in macronutrient preference. The following tables summarize quantitative data from studies involving intracerebroventricular (ICV) administration of galanin and analyses of genetically modified mouse models.

Table 1: Effects of Acute Intracerebroventricular (ICV) Administration of Galanin-Family Peptides on Food Intake in Rodents

| Peptide | Species | Dose (nmol) | Route | Time Point | Change in Food Intake | Reference |

| Galanin | Rat | 3 | ICV | 1 hour | +1.2 g (from 0.8 ± 0.2 g to 2.0 ± 0.4 g) | [1] |

| Alarin | Mouse | 1.0 | ICV | 30-120 min | Significant increase (p<0.01) | [2] |

Note: Direct dose-response data for acute ICV administration of Galanin (1-29) in wild-type mice is not prominently available in the reviewed literature; data from rats and related peptides are presented for context.

Table 2: Feeding Phenotypes of Galanin Genetically Modified Mice

| Mouse Model | Genetic Modification | Diet | Key Quantitative Findings | Reference |

| Galanin Knockout (GKO) | Targeted deletion of the Gal gene | High-Fat Diet (HFD) | Energy Intake: Consumed significantly less than Wild-Type (WT) mice (76.84 ± 3.55 vs 89.85 ± 4.57 kJ/day). | [3] |

| HFD | Body Weight Gain: Gained less weight than WT mice (2.02 ± 0.62 g vs 3.48 ± 0.44 g). | [3] | ||

| Macronutrient Choice | Fat Intake: Consumed nearly three-fold less fat than WT mice (0.23 ± 0.01 g vs 0.63 ± 0.02 g). | [3] | ||

| GKO with Galanin Infusion | GKO mice with chronic ICV galanin infusion | Macronutrient Choice | Fat Intake: Partially reversed the fat avoidance phenotype (0.38 ± 0.01 g vs 0.32 ± 0.01 g in PBS-treated GKO). | |

| Galanin Overexpressing (GAL-OE) | Overexpression of the Gal gene | Macronutrient Choice | Fat Intake: Increased intake of a fat-rich diet by 55% compared to WT mice. | |

| Galanin Receptor 1 Knockout (GalR1-KO) | Targeted deletion of the GalR1 gene | HFD Challenge (3 days) | Showed impaired adaptation, leading to increased food intake and weight gain compared to WT. |

Galanin Receptor Signaling Pathways

Galanin exerts its physiological effects by binding to three distinct G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors are coupled to different intracellular signaling cascades, leading to varied cellular responses.

-

GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (e.g., activation of G-protein-coupled inwardly-rectifying potassium channels, GIRKs), which typically results in neuronal hyperpolarization and inhibition of neurotransmitter release.

-

GalR2: This receptor predominantly couples to Gαq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), generally resulting in an excitatory cellular response.

Figure 1. Simplified signaling pathways for Galanin receptors GalR1/3 and GalR2.

Neuroanatomical Circuits and Interactions

Galanin's influence on feeding is mediated through its complex interactions with other neuropeptidergic systems within key hypothalamic nuclei, including the Paraventricular Nucleus (PVN), Arcuate Nucleus (ARC), and Lateral Hypothalamus (LH).

-

Paraventricular Nucleus (PVN): The PVN is a major site for galanin's orexigenic action. Galanin injections into the PVN potently stimulate food intake, particularly fat intake. Galanin coexists with norepinephrine in PVN nerve endings and is thought to interact with the α2-noradrenergic system to promote its anabolic effects.

-

Arcuate Nucleus (ARC): The ARC contains two key neuronal populations for appetite control: orexigenic neurons co-expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), and anorexigenic neurons co-expressing Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART). Galanin can stimulate NPY secretion, creating a synergistic orexigenic signal.

-

Interaction with Leptin: The anorexigenic hormone leptin, which signals satiety, can modulate the galaninergic system. Leptin has been shown to decrease galanin-stimulated NPY secretion from hypothalamic neurons, indicating an important cross-talk between long-term energy status signals and short-term meal-initiation peptides.

Figure 2. Logical relationships in the hypothalamic control of feeding behavior.

Experimental Protocols

Investigating the in vivo effects of Galanin (1-29) on feeding behavior in mice typically involves stereotaxic surgery to implant a guide cannula, allowing for direct and repeated administration of the peptide into the cerebral ventricles (intracerebroventricular, ICV) or specific brain nuclei.

Stereotaxic Surgery for ICV Cannula Implantation

-

Animal Preparation: Adult male C57BL/6 mice (8-12 weeks old) are anesthetized using isoflurane (5% for induction, 1-2% for maintenance). The animal is then secured in a stereotaxic frame.

-

Surgical Procedure:

-

The scalp is shaved and sterilized with alternating scrubs of povidone-iodine and 70% ethanol.

-

A midline incision is made to expose the skull. The skull is cleaned and leveled to ensure the bregma and lambda landmarks are in the same horizontal plane.

-

A small burr hole is drilled through the skull at stereotaxic coordinates targeting a lateral ventricle. Typical coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.2 mm.

-

A sterile guide cannula (e.g., 26-gauge) is slowly lowered to the target DV coordinate.

-

The cannula is secured to the skull using dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.

-

-

Post-operative Care: The animal is administered post-operative analgesics and allowed to recover for at least one week before behavioral experiments commence.

ICV Injection and Feeding Monitoring Workflow

This workflow outlines the typical procedure for an acute feeding study following surgical recovery.

Figure 3. Standard experimental workflow for a galanin-induced feeding study.

Peptide Preparation and Administration

-

Preparation: Lyophilized Galanin (1-29) peptide is reconstituted in sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF) to the desired stock concentration. Aliquots are stored at -80°C. On the day of the experiment, a fresh or thawed aliquot is diluted to the final injection concentrations.

-

Injection: The dummy cannula is removed, and an internal injector cannula (e.g., 33-gauge), extending slightly beyond the guide cannula, is inserted. The injector is connected via tubing to a Hamilton syringe mounted on a microinfusion pump. A small volume (e.g., 0.5-1.0 µL) is infused over one to two minutes to minimize backflow and tissue damage. The injector remains in place for an additional minute before being replaced by the dummy cannula.

Conclusion and Future Directions

Galanin (1-29) is a significant orexigenic peptide in the murine hypothalamus, with a well-documented role in stimulating food intake, especially of high-fat diets. Its actions are mediated by a family of GPCRs (GalR1, GalR2, GalR3) and are tightly integrated with other critical feeding circuits, including the NPY and leptin signaling pathways. While genetic models have robustly confirmed galanin's role in fat preference and overall energy balance, further studies are required to delineate the precise dose-response and temporal dynamics of acute Galanin (1-29) administration in wild-type mice. The development of subtype-specific galanin receptor agonists and antagonists remains a key objective for drug development professionals, as these tools will be crucial for dissecting the specific contributions of each receptor to feeding and for evaluating the therapeutic potential of targeting the galaninergic system to treat obesity and other metabolic disorders.

References

- 1. The effect of the orexins on food intake: comparison with neuropeptide Y, melanin-concentrating hormone and galanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of alarin on food intake, body weight and luteinizing hormone secretion in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Dichotomous Role of Galanin (1-29) in Rat Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Galanin (1-29), a 29-amino acid neuropeptide, plays a complex and multifaceted role in the modulation of pain signaling in rats.[1][2] Its effects are not straightforward, exhibiting both pro- and anti-nociceptive properties that are dependent on dosage, the underlying pain state, and the specific receptor subtypes it activates.[2][3] This technical guide provides an in-depth analysis of the actions of galanin (1-29) on nociception in rats, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Dose-Dependent and Receptor-Specific Effects on Nociception

Galanin (1-29) exerts its influence through at least three G protein-coupled receptors: GalR1, GalR2, and GalR3.[4] In the context of pain, the differential activation of GalR1 and GalR2 appears to be the primary driver of galanin's dichotomous effects.

Low-Dose Galanin and Pronociception: At low concentrations administered intrathecally, galanin (1-29) has been shown to be pronociceptive, leading to a decrease in pain thresholds. This effect is primarily mediated by the GalR2 receptor. For instance, intrathecal infusion of low-dose galanin (25 ng/0.5 µl/h) in normal rats induced mechanical and cold allodynia.

High-Dose Galanin and Antinociception: Conversely, higher doses of galanin (1-29) typically produce antinociceptive or anti-allodynic effects, particularly in models of neuropathic and inflammatory pain. These analgesic properties are largely attributed to the activation of the GalR1 receptor. In animal models of neuropathic pain, high doses of galanin have been shown to alleviate pain behaviors. The N-terminal fragment of galanin, GAL-(1-16), has been found to be critical for its biological activity, mimicking the biphasic effects of the full-length peptide, while the C-terminal fragment, GAL-(17-29), is inactive.

The following tables summarize the quantitative findings from key studies on the effects of galanin (1-29) and its analogues in various rat models of pain.

Quantitative Data Summary

Table 1: Effects of Intrathecal Galanin (1-29) and Analogues on Nociception in Normal and Neuropathic Rats

| Compound | Dose | Pain Model | Nociceptive Test | Key Finding |

| Galanin (1-29) | 25 ng/0.5 µl/h (low dose) | Normal Rats | Mechanical and Cold Allodynia | Induced allodynia. |

| Galanin (1-29) | 0.1 and 1 nmol (low dose) | Normal Rats | Paw-Pressure Test | Decreased mechanical nociceptive threshold. |

| AR-M961 (GalR1/GalR2 agonist) | High dose | Bennett Model (Neuropathic) | Mechanical Allodynia | Dose-dependently increased mechanical threshold in allodynic rats. |

| AR-M1896 (GalR2 agonist) | Equimolar to low-dose galanin | Normal Rats | Mechanical and Cold Allodynia | Induced allodynia, similar to galanin. |

| Galanin (1-29) | 3 and 6 nmol (high dose) | Sciatic Nerve Ligation (Neuropathic) | Hot-Plate, Cold-Plate, Randall-Selitto | Significantly increased hindpaw withdrawal latencies. |

Table 2: Effects of Galanin (1-29) and Analogues in Inflammatory and Other Pain Models

| Compound | Dose | Pain Model | Administration Route | Key Finding |

| Galanin (1-29) | Dose-dependent | Formalin Test | Intrathecal | Inhibited phase 2 flinching. |

| Galanin (1-29) | 2 and 3 nmol | Carrageenan-Induced Inflammation | Intra-Nucleus Accumbens | Increased hindpaw withdrawal latencies. |

| M617 (GalR1 agonist) | 0.1, 0.5, and 1 nmol | Normal Rats | Intra-Central Nucleus of Amygdala | Dose-dependent increase in withdrawal latencies to thermal and mechanical stimuli. |

| AR-M1896 (GalR2 agonist) | - | Capsaicin-Induced Pain | Intraplantar | Enhanced capsaicin-induced flinching by 1.7-fold. |

| M617 (GalR1 agonist) | - | Capsaicin-Induced Pain | Intraplantar | Reduced capsaicin-induced flinching by approximately 50%. |

Experimental Protocols

Formalin Test for Inflammatory Pain

The formalin test is a widely used model of inflammatory pain that involves two distinct phases of nociceptive behavior.

-

Animal Preparation: Male Sprague-Dawley rats are acclimatized to the testing environment. An intrathecal catheter is implanted for spinal drug delivery.

-

Drug Administration: Galanin (1-29) or vehicle is administered intrathecally via the catheter.

-

Induction of Nociception: A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after formalin injection, the rat is placed in an observation chamber. The number of flinches of the injected paw is counted automatically or by a trained observer for a set period, typically divided into Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).

-

Data Analysis: The total number of flinches in each phase is compared between the galanin-treated and control groups.

Experimental workflow for the formalin test.

Bennett Model of Neuropathic Pain

The Bennett model, or chronic constriction injury, is a common method for inducing neuropathic pain in rats.

-

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. Loose ligatures are tied around the nerve, causing a constriction that leads to nerve damage and subsequent neuropathic pain behaviors.

-

Post-Operative Recovery: Animals are allowed to recover from surgery, during which time they develop symptoms such as mechanical allodynia.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold, the minimum force required to elicit a paw withdrawal response, is determined.

-

Drug Administration: Galanin analogues, such as AR-M961, are administered intrathecally.

-

Post-Treatment Assessment: The paw withdrawal threshold is measured again at various time points after drug administration to evaluate the anti-allodynic effects.

Signaling Pathways

The opposing effects of galanin (1-29) on nociception are rooted in the distinct intracellular signaling cascades initiated by GalR1 and GalR2.

GalR1-Mediated Antinociception: GalR1 is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduced activity of protein kinase A (PKA). This cascade ultimately results in hyperpolarization and inhibition of neuronal activity, contributing to an analgesic effect.

GalR2-Mediated Pronociception: In contrast, GalR2 is coupled to Gq/11 proteins. Activation of GalR2 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC), which promotes neuronal excitability and a pronociceptive state.

Galanin receptor signaling pathways in nociception.

Conclusion

Galanin (1-29) demonstrates a remarkable duality in its modulation of nociception in rats, acting as both a pain promoter and a pain reliever. This functional plasticity is determined by the concentration of the peptide and the specific receptor subtype it engages. Low doses of galanin, acting through GalR2, are pronociceptive, while high doses, primarily through GalR1, are antinociceptive, especially in chronic pain states. This complex pharmacology underscores the potential for developing receptor-selective galanin analogues as novel therapeutics for pain management. A selective GalR1 agonist, for example, could offer a promising avenue for the treatment of neuropathic pain. Further research into the downstream signaling and regulatory mechanisms of galanin receptors will be crucial for fully harnessing their therapeutic potential.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galanin acts at GalR1 receptors in spinal antinociception: synergy with morphine and AP-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Endogenous Expression of Galanin (1-29) in the Mouse Brain

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the endogenous expression, detection, and signaling of the neuropeptide Galanin (1-29) within the mouse brain. Galanin is a 29-amino acid peptide that plays a crucial role as a neuromodulator in a wide array of physiological and pathological processes, including pain perception, mood regulation, feeding behavior, and neuroprotection.[1][2] Its diverse functions are mediated through three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1][3] Understanding the precise distribution and signaling of this peptide is critical for developing targeted therapeutics for neurological and psychiatric disorders.

Distribution and Expression of Galanin in the Mouse Brain

Galanin is widely distributed throughout the mammalian brain, with notable concentrations in regions critical for mood, cognition, and homeostasis.[4] In the mouse brain, Galanin mRNA and the corresponding peptide are highly expressed in the amygdala, hypothalamus, locus coeruleus, and the dentate gyrus of the hippocampus. A significant portion of Galanin in the forebrain originates from noradrenergic neurons located in the locus coeruleus.

Studies utilizing conditional knockout mice, where Galanin synthesis is eliminated specifically in noradrenergic neurons (GalcKO-Dbh), have provided quantitative insights into the contribution of this neuronal population to the total Galanin peptide pool in various brain regions. The following table summarizes the observed reduction in Galanin peptide levels in these mice compared to wild-type controls, indicating the percentage of Galanin supplied by noradrenergic cells to each area.

| Brain Region | Mean Reduction in Galanin Peptide (%) | Source Neuron Contribution |

| Pons | ~55% | Significant |

| Dorsal Hippocampus | ~80% | Major |

| Ventral Hippocampus | ~50% | Significant |

| Prefrontal Cortex | ~60% | Significant |

| Midbrain | No Significant Change | Minimal / None |

| Hypothalamus | No Significant Change | Minimal / None |

| Data synthesized from studies on GalcKO-Dbh mice. |

Experimental Protocols for Detection of Galanin

Visualizing the expression of Galanin peptide and its corresponding mRNA is fundamental to studying its function. The two most common and powerful techniques for this are immunohistochemistry (IHC) for protein localization and in situ hybridization (ISH) for mRNA localization.

IHC allows for the precise localization of Galanin peptide within neuronal cell bodies and fibers. The following is a representative protocol for free-floating IHC on mouse brain sections.

Detailed Protocol:

-

Tissue Preparation & Fixation:

-

Anesthetize the mouse and perform transcardial perfusion with cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sinking it in a 30% sucrose solution in PBS at 4°C.

-

Freeze the brain and cut 40-50 µm coronal sections using a cryostat or vibratome. Store sections in a cryoprotectant solution at -20°C until use.

-

-

Staining Procedure:

-

Wash sections three times in PBS for 10 minutes each to remove the cryoprotectant.

-

Antigen Retrieval (Optional but Recommended): For some antibodies, heat-induced epitope retrieval can enhance signal. Steam sections in a 0.01M sodium citrate buffer (pH 6.0) for 20 minutes. Allow to cool to room temperature.

-

Permeabilization & Blocking: Incubate sections in a blocking solution containing 4% normal goat serum and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature to block non-specific binding sites and permeabilize membranes.

-

Primary Antibody Incubation: Incubate sections with a validated primary antibody against Galanin (e.g., rabbit anti-Galanin) diluted in the blocking solution. Incubation is typically performed for 24-48 hours at 4°C with gentle agitation.

-

Washing: Wash sections three times in PBS with 0.1% Triton X-100 (PBS-T) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature, protected from light.

-

Washing: Wash sections three times in PBS for 10 minutes each, protected from light.

-

Mounting & Visualization: Mount the sections onto charged microscope slides and allow them to dry. Apply mounting medium with DAPI (to counterstain nuclei) and coverslip. Visualize using a confocal or fluorescence microscope.

-

Experimental Workflow: Immunohistochemistry (IHC)

Caption: Workflow for Galanin peptide detection via Immunohistochemistry.

ISH is used to detect the cellular localization of Galanin mRNA, identifying the neurons responsible for its synthesis.

Detailed Protocol:

-

Probe Preparation:

-

Synthesize an antisense RNA probe labeled with digoxigenin (DIG) or a fluorescent tag. A linearized plasmid containing the mouse Galanin cDNA sequence serves as the template for in vitro transcription. A sense probe should also be prepared as a negative control.

-

-

Tissue Preparation:

-

Prepare frozen brain sections (15-20 µm) as described for IHC and mount them on charged slides (e.g., SuperFrost Plus). Allow sections to air dry.

-

Fix sections in 4% PFA for 10 minutes at room temperature.

-

Wash twice in PBS.

-

Treat with Proteinase K to improve probe accessibility. The concentration and duration must be optimized to avoid tissue degradation.

-

Post-fix again in 4% PFA to inactivate the Proteinase K.

-

Wash in PBS.

-

-

Hybridization & Washing:

-

Dilute the labeled probe in a hybridization buffer. Apply the solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.

-

Perform a series of high-stringency washes the next day to remove the non-specifically bound probe. This typically involves washes in saline-sodium citrate (SSC) buffer at high temperature (e.g., 65°C).

-

-

Probe Detection (for DIG-labeled probes):

-

Block the sections with a blocking solution (e.g., MABT with 20% sheep serum).

-

Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP) overnight at 4°C.

-

Wash sections thoroughly in MABT buffer.

-

Develop the color reaction by incubating the sections with a substrate solution (e.g., NBT/BCIP), which produces a purple-blue precipitate where the probe is bound.

-

Stop the reaction by washing with water, then dehydrate, clear, and coverslip the slides.

-

Experimental Workflow: In Situ Hybridization (ISH)

Caption: Workflow for Galanin mRNA detection via In Situ Hybridization.

Galanin Receptor Signaling Pathways

Galanin exerts its effects by binding to three receptor subtypes (GalR1, GalR2, GalR3), which couple to different G proteins to initiate distinct intracellular signaling cascades.

GalR1 and GalR3 primarily couple to inhibitory G proteins of the Gαi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). This signaling pathway is pertussis toxin (PTX) sensitive. The Gβγ subunits released upon Gαi/o activation can also directly modulate ion channels and other effectors like the MAPK pathway.

Signaling Pathway: GalR1 / GalR3

Caption: GalR1/GalR3 signaling via Gαi/o to inhibit cAMP production.

GalR2 has a more complex signaling profile, coupling to multiple G protein families.

-

Gαq/11 Coupling: The primary pathway for GalR2 involves coupling to Gαq/11 proteins. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC). This pathway is PTX-insensitive.

-

Gαi/o Coupling: GalR2 can also couple to Gαi/o, leading to a modest inhibition of adenylyl cyclase and activation of the MAPK pathway through a PKC-dependent mechanism.

Signaling Pathway: GalR2

Caption: Primary GalR2 signaling via Gαq/11 to activate PLC.

References

- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. Distribution of galanin messenger RNA-expressing cells in murine brain and their regulation by leptin in regions of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Galanin (1-29): A Comparative Analysis of the Rat and Mouse Neuropeptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Galanin, a widely distributed neuropeptide, plays a crucial role in regulating a multitude of physiological processes, including nociception, cognition, feeding behavior, and insulin secretion. The 29-amino acid form, Galanin (1-29), is the predominant and most biologically active isoform. A frequent point of inquiry within the research community is the potential difference between the rat and mouse orthologs of this peptide. This technical guide provides a comprehensive analysis of Galanin (1-29) in these two commonly used laboratory species, revealing a surprising molecular identity and delving into the functional implications for research and drug development.

Core Finding: Identity in Primary Structure

Contrary to what might be expected for peptides from different species, the primary amino acid sequence of Galanin (1-29) is identical in both rats and mice.[1][2][3][4][5] This remarkable conservation underscores the critical and conserved function of this neuropeptide across these species. The shared sequence is:

Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-His-Gly-Leu-Thr-NH₂

This sequence is characterized by a C-terminal amidation, a common post-translational modification that is crucial for the biological activity of many neuropeptides.

Comparative Biological Activity and Receptor Binding

Given the identical primary structure, it is unsurprising that the biological activity and receptor binding profiles of rat and mouse Galanin (1-29) are reported to be the same. Galanin exerts its effects through three G protein-coupled receptors: GAL₁, GAL₂, and GAL₃. Rat/mouse Galanin (1-29) is a non-selective agonist for all three receptor subtypes.

The following table summarizes the reported binding affinities (Ki values) of rat/mouse Galanin (1-29) for the galanin receptors.

| Receptor Subtype | Ki (nM) |

| GAL₁ | 0.87 - 0.98 |

| GAL₂ | 1.48 |

| GAL₃ | 1.47 |

Data compiled from multiple sources.

The high affinity for all three receptors indicates that Galanin (1-29) can initiate a diverse range of intracellular signaling cascades, leading to its varied physiological effects. These effects include orexigenic (appetite-stimulating) and neuroprotective actions, as well as anticonvulsant activity.

Galanin Receptor Signaling Pathways

The activation of galanin receptors by Galanin (1-29) triggers distinct intracellular signaling pathways, primarily mediated by G proteins. The diagram below illustrates the canonical signaling cascades associated with each receptor subtype.

Figure 1: Galanin Receptor Signaling Pathways. This diagram illustrates the primary G protein-mediated signaling cascades activated by Galanin (1-29) through its receptors GAL₁, GAL₂, and GAL₃.

Experimental Protocols: Receptor Binding Assay

To determine the binding affinity of Galanin (1-29) to its receptors, a competitive radioligand binding assay is a standard method. The following provides a generalized protocol.

Objective: To determine the inhibition constant (Ki) of unlabeled Galanin (1-29) for galanin receptors expressed in a cell line.

Materials:

-

Cell line stably expressing the galanin receptor of interest (e.g., CHO-K1 cells)

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled galanin (e.g., ¹²⁵I-Galanin)

-

Unlabeled Galanin (1-29) (rat/mouse)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Scintillation cocktail and counter

Methodology:

-

Membrane Preparation:

-

Culture receptor-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of cell membranes and radiolabeled galanin to each well.

-

Add increasing concentrations of unlabeled Galanin (1-29) to the wells.

-

For non-specific binding determination, add a high concentration of unlabeled galanin to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of unlabeled galanin by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the unlabeled galanin concentration.

-

Determine the IC₅₀ value (the concentration of unlabeled galanin that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The workflow for this experimental protocol can be visualized as follows:

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay. This flowchart outlines the key steps involved in determining the binding affinity of Galanin (1-29).

Conclusion

References

A Technical Guide to Galanin (1-29): The Non-Selective Endogenous Agonist for Galanin Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galanin is a widely distributed neuropeptide that modulates a diverse array of physiological and pathophysiological processes, including neurotransmission, pain perception, feeding behavior, and neuroendocrine functions.[1] Its effects are mediated through three distinct G-protein coupled receptor (GPCR) subtypes: Galanin Receptor 1 (GALR1), Galanin Receptor 2 (GALR2), and Galanin Receptor 3 (GALR3). The endogenous, full-length peptide, Galanin (1-29) (in most species), acts as a high-affinity, non-selective agonist across all three receptor subtypes.[1] This document provides a comprehensive technical overview of Galanin (1-29), detailing its binding affinities, functional activities, receptor-specific signaling pathways, and standard experimental protocols for its characterization.

Introduction to Galanin (1-29)

Galanin is a 29-amino acid peptide (30 in humans) originally isolated from porcine intestine.[2][3] The N-terminal portion of the peptide is highly conserved across species and is critical for receptor binding and activation.[4] Galanin (1-29) serves as the primary endogenous ligand for the galaninergic system, binding with high affinity to GALR1, GALR2, and GALR3, thereby initiating a cascade of intracellular signaling events. Its non-selective nature makes it an essential tool for studying the overall physiological roles of the galaninergic system, while also serving as a benchmark compound for the development of receptor-subtype-selective ligands.

Quantitative Data: Binding and Functional Potency

Galanin (1-29) exhibits high and relatively uniform binding affinity for all three galanin receptor subtypes, confirming its role as a non-selective agonist. Its functional potency varies depending on the receptor subtype and the specific signaling pathway being measured.

Table 1: Binding Affinity of Galanin (1-29) for Galanin Receptors

| Receptor Subtype | Ligand | Kᵢ (nM) | Cell Line / Tissue Source | Reference |

|---|---|---|---|---|

| Human GALR1 | Galanin (1-29) (rat, mouse) | 0.98 | Bowes Melanoma (endogenous) | |

| Human GALR2 | Galanin (1-29) (rat, mouse) | 1.48 | Stably transfected CHO cells |

| Human GALR3 | Galanin (1-29) (rat, mouse) | 1.47 | Stably transfected CHO cells | |

Table 2: Functional Potency of Galanin (1-29) at Galanin Receptors

| Receptor Subtype | Assay Type | Measured Effect | Potency (EC₅₀ / IC₅₀) | Reference |

|---|---|---|---|---|

| GALR1 | cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | ~1 nM (IC₅₀) | |

| GALR1 | Ca²⁺ Channel Inhibition | Inhibition of Ba²⁺ current (IBa) | 325 nM (IC₅₀) | |

| GALR2 | IP1 Accumulation | Stimulation of Inositol Monophosphate | Data not consistently reported; potent agonist activity confirmed | |

| GALR2 | Calcium Mobilization | Increase in intracellular [Ca²⁺] | Potent agonist activity confirmed |

| GALR3 | cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | ~1 nM (EC₅₀) for GalR3/1ctR chimera | |

Note: EC₅₀ and IC₅₀ values are highly dependent on the specific cell line, receptor expression level, and assay conditions used. The values presented are representative.

Galanin Receptor Signaling Pathways

Activation of galanin receptors by Galanin (1-29) initiates distinct downstream signaling cascades depending on the receptor subtype's G-protein coupling.

GALR1 and GALR3 Signaling

GALR1 and GALR3 predominantly couple to inhibitory G-proteins of the Gαi/o family. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is a key mechanism for galanin's inhibitory neuromodulatory effects.

GALR2 Signaling

In contrast, GALR2 primarily couples to Gαq/11 proteins. Activation of GALR2 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to the activation of various calcium-dependent enzymes like protein kinase C (PKC).

Experimental Protocols & Workflows

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Kᵢ) of Galanin (1-29) by measuring its ability to compete with a radiolabeled ligand for binding to a specific galanin receptor subtype.

Methodology:

-

Membrane Preparation: Homogenize cells stably expressing the target galanin receptor (e.g., CHO-hGALR1) or tissues with endogenous expression (e.g., Bowes melanoma for GALR1) in ice-cold buffer. Centrifuge to pellet membranes and resuspend in assay buffer.

-

Assay Components: In a 96-well plate, combine:

-

Receptor-containing membranes.

-

A fixed concentration of radioligand (e.g., ¹²⁵I-labeled human galanin, ~0.05 nM).

-

Increasing concentrations of unlabeled Galanin (1-29) (competitor ligand).

-